
3-Oxo-3-(pyrazin-2-YL)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3-(pyrazin-2-YL)propanal is an organic compound with the molecular formula C7H6N2O2. It is characterized by the presence of a pyrazine ring attached to a propanal group with a keto functional group at the third position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(pyrazin-2-YL)propanal typically involves the condensation of pyrazine-2-carboxaldehyde with an appropriate ketone or ester. One common method involves the reaction of pyrazine-2-carboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization and hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(pyrazin-2-YL)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Pyrazine-2-carboxylic acid.
Reduction: 3-Hydroxy-3-(pyrazin-2-YL)propanal.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
3-Oxo-3-(pyrazin-2-YL)propanal has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals
Mechanism of Action
The mechanism of action of 3-Oxo-3-(pyrazin-2-YL)propanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate
- 3-Oxo-3-(2-thienyl)propanal
- 3-Oxo-3-(pyridin-2-yl)propanal
Uniqueness
3-Oxo-3-(pyrazin-2-YL)propanal is unique due to its specific pyrazine ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
3-oxo-3-pyrazin-2-ylpropanal |
InChI |
InChI=1S/C7H6N2O2/c10-4-1-7(11)6-5-8-2-3-9-6/h2-5H,1H2 |
InChI Key |
NCFRODPAOSNKDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



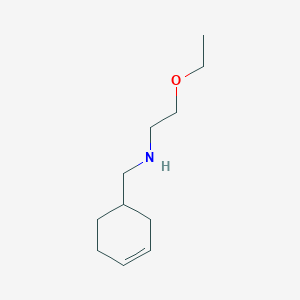
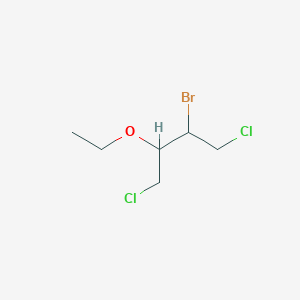
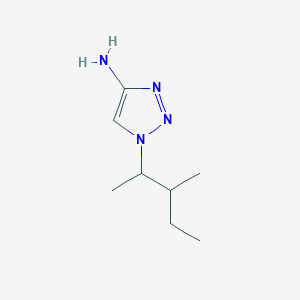
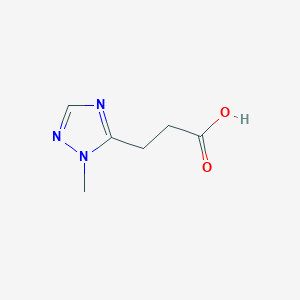
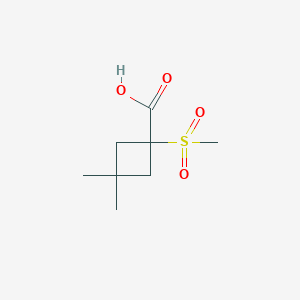
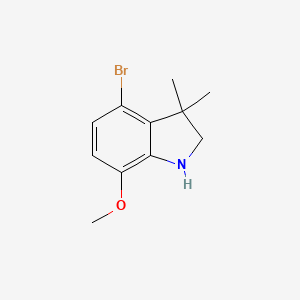
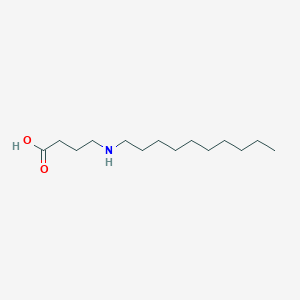

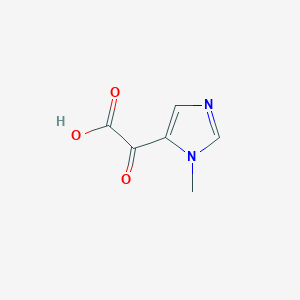

amine](/img/structure/B13300696.png)
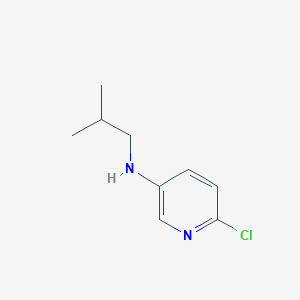
![9-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13300717.png)
